molecular formula C13H17BF2O3 B6148732 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2380272-28-4

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148732
CAS No.: 2380272-28-4
M. Wt: 270.1
InChI Key:
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Description

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a 4,5-difluoro-2-methoxyphenyl group and a 1,3,2-dioxaborolane ring, making it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,5-difluoro-2-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation reactions.

Scientific Research Applications

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

    Chemical Biology: Used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-2-methoxyphenylboronic acid
  • 4,5-Difluoro-2-methoxyphenylboronic acid pinacol ester
  • 4,5-Difluoro-2-methoxyphenylboronic acid neopentyl glycol ester

Uniqueness

2-(4,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines the 4,5-difluoro-2-methoxyphenyl group with the 1,3,2-dioxaborolane ring. This unique combination enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

2380272-28-4

Molecular Formula

C13H17BF2O3

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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